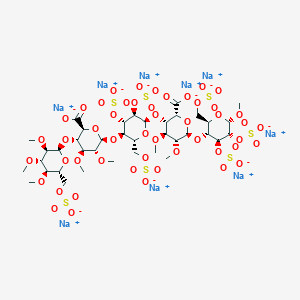
1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
“1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile” likely refers to a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-nitrophenyl” part suggests the presence of a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached . The “carbonitrile” indicates a nitrile group (-C≡N) is also part of the structure .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : A study by Al‐Azmi and Shalaby (2018) described a green synthesis method for a derivative of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. The study emphasized the molecular structure analysis using spectroscopic studies and X-ray crystallography. It also involved computational approaches using Hartree-Fock and density functional theory (Al‐Azmi & Shalaby, 2018).
Antiviral Applications : A research by Shamroukh et al. (2007) utilized a precursor similar to 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile for synthesizing novel derivatives for antiviral evaluation. These derivatives were tested against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).
Antimicrobial Agents : El-ziaty et al. (2016) synthesized derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile as antimicrobial agents. Their study highlights the potential of these compounds in medical applications, particularly in combating microbial infections (El-ziaty et al., 2016).
Catalysis in Synthesis : A study by Noura et al. (2018) investigated the use of (nano) gelatoric ionic liquids in catalyzing the synthesis of a substituted pyrazole, including derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. This highlights the role of such compounds in facilitating chemical reactions (Noura et al., 2018).
X-ray Crystallography : Sharma et al. (2015) conducted a study on the crystal structure of carbonitrile compounds related to 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. This research is significant for understanding the molecular and crystal structure of these compounds (Sharma et al., 2015).
Green Synthetic Methods : Karati et al. (2022) developed a microwave-assisted green synthetic method for synthesizing derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. This method highlights the environmental benefits and efficiency of alternative synthetic approaches (Karati et al., 2022).
Nanotechnology in Drug Delivery : Alfei et al. (2022) explored water-soluble formulations of a pyrazole derivative related to 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile for potential antiproliferative effects on cancer cells. This study demonstrates the application of nanotechnology in enhancing the solubility and therapeutic potential of such compounds (Alfei et al., 2022).
Propiedades
IUPAC Name |
1-(4-nitrophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-5-8-6-12-13(7-8)9-1-3-10(4-2-9)14(15)16/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOUHIHOAOOMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569080 | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
102539-56-0 | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)







![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)



